Cas no 4526-07-2 (1,4-Bis(trimethylsilyl)-1,3-butadiyne)
1,4-Bis(trimethylsilyl)-1,3-butadiyne Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Bis(trimethylsilyl)buta-1,3-diyne
- 1,4-Bis(trimethylsilyl)-1,3-butadiyne
- 1,4-Bis(trimethylsilyl)-1,3-butadiyne,BTMSBD
- 1,4-Bis(trimethylsilyl)butadiyne
- Bis(trifluoroMethane)sulfoniMide
- trimethyl(4-trimethylsilylbuta-1,3-diynyl)silane
- BTMSBD
- bis(Trimethylsiyl)butadiyne
- KSC491I6R
- LBNVCJHJRYJVPK-UHFFFAOYSA-N
- BIS(TRIMETHYLSILYL)BUTADIYNE
- Bis(trimethylsilyl)-1,3-butadiyne
- 4-Bis(trimethylsilyl)-1,3-butadiyne
- VZ20667
- TRA0045264
- FCH1115333
- AK114468
- AB10
- AKOS015950995
- InChI=1/C10H18Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H
- ?1,4-BIS(TRIMETHYLSILYL)-1,3-BUTADIYNE
- 4526-07-2
- CS-W010639
- DTXSID80196455
- BS-17075
- 1,4-Bis(trimethylsilyl)butadiyne, 98%, stable crystalline form of butadiyne
- (S)-Phenylsuperquat
- buta-1,3-diyne-1,4-diylbis(trimethylsilane)
- B1298
- C10H18Si2
- silane, 1,3-butadiyne-1,4-diylbis[trimethyl-
- FT-0635345
- D78152
- Trimethyl[4-(trimethylsilyl)-1,3-butadiynyl]silane #
- 1,4-bis(trimethylsilyl)-1,3-butadiine
- TRIMETHYL[4-(TRIMETHYLSILYL)BUTA-1,3-DIYN-1-YL]SILANE
- 1,4-Bis(trimethylsilyl)butadiyne,stable crystalline form of butadiyne
- A826752
- MFCD00009839
-
- MDL: MFCD00009839
- Inchi: 1S/C10H18Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H3
- InChI Key: LBNVCJHJRYJVPK-UHFFFAOYSA-N
- SMILES: [Si](C#CC#C[Si](C)(C)C)(C)(C)C
- BRN: 1758268
Computed Properties
- Exact Mass: 194.09500
- Monoisotopic Mass: 194.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Cream crystal powder
- Density: 0.974 g/mL at 20 °C(lit.)
- Melting Point: 110.0 to 113.0 deg-C
- Boiling Point: 197.7°C at 760 mmHg
- Flash Point: >45°C
- Refractive Index: n20/D 1.384(lit.)
- Water Partition Coefficient: Insoluble in water.
- PSA: 0.00000
- LogP: 2.74800
- Solubility: Uncertain
- Sensitiveness: Sensitive to humidity and air
1,4-Bis(trimethylsilyl)-1,3-butadiyne Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H228
- Warning Statement: P210
- Hazardous Material transportation number:UN 1325 4.1/PG 2
- WGK Germany:3
- Hazard Category Code: 11
- Safety Instruction: S16-S22-S24/25
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:4.1
- Safety Term:4.1
- Packing Group:II
- Risk Phrases:R11
- HazardClass:4.1
- PackingGroup:II
- TSCA:No
- Storage Condition:2-8°C
1,4-Bis(trimethylsilyl)-1,3-butadiyne Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
1,4-Bis(trimethylsilyl)-1,3-butadiyne Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802403-25g |
1,4-Bis(trimethylsilyl)butadiyne |
4526-07-2 | 95% | 25g |
2,090.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 263567-5G |
1,4-Bis(trimethylsilyl)-1,3-butadiyne |
4526-07-2 | 98%, stable crystalline form of butadiyne | 5G |
¥1294.42 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 263567-25G |
1,4-Bis(trimethylsilyl)-1,3-butadiyne |
4526-07-2 | 98%, stable crystalline form of butadiyne | 25G |
¥4710.33 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1298-5g |
1,4-Bis(trimethylsilyl)-1,3-butadiyne |
4526-07-2 | 99.0%(GC) | 5g |
¥1435.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1298-1g |
1,4-Bis(trimethylsilyl)-1,3-butadiyne |
4526-07-2 | 99.0%(GC) | 1g |
¥410.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 099118-10g |
1,4-Bis(trimethylsilyl)-1,3-butadiyne |
4526-07-2 | 95+% | 10g |
5119CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 099118-1g |
1,4-Bis(trimethylsilyl)-1,3-butadiyne |
4526-07-2 | 95+% | 1g |
1235CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 099118-5g |
1,4-Bis(trimethylsilyl)-1,3-butadiyne |
4526-07-2 | 95+% | 5g |
3282CNY | 2021-05-10 | |
| TRC | B535615-10mg |
1,4-Bis(trimethylsilyl)-1,3-butadiyne |
4526-07-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B535615-50mg |
1,4-Bis(trimethylsilyl)-1,3-butadiyne |
4526-07-2 | 50mg |
$ 65.00 | 2022-06-07 |
1,4-Bis(trimethylsilyl)-1,3-butadiyne Suppliers
1,4-Bis(trimethylsilyl)-1,3-butadiyne Related Literature
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J?drzej Walkowiak,Jakub Szyling,Adrian Franczyk,Rebecca L. Melen Chem. Soc. Rev. 2022 51 869
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Christine E. Welby,Stev Grkinic,Adam Zahid,Baljinder S. Uppal,Elizabeth A. Gibson,Craig R. Rice,Paul I. P. Elliott Dalton Trans. 2012 41 7637
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Jie Dong,Yu Lei,Qiong Hu,Lingli Zong,Ke Zhang,Yajuan Zhang,Yimin Hu Org. Biomol. Chem. 2023 21 2715
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Lo?c Donato,Philippe Abel,Eli Zysman-Colman Dalton Trans. 2013 42 8402
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Lo?c Donato,Philippe Abel,Eli Zysman-Colman Dalton Trans. 2013 42 8402
Additional information on 1,4-Bis(trimethylsilyl)-1,3-butadiyne
Comprehensive Guide to 1,4-Bis(trimethylsilyl)-1,3-butadiyne (CAS No. 4526-07-2): Properties, Applications, and Industry Insights
1,4-Bis(trimethylsilyl)-1,3-butadiyne (CAS No. 4526-07-2) is a highly specialized organosilicon compound renowned for its unique molecular structure and versatile applications in advanced materials science. This compound, featuring two trimethylsilyl groups symmetrically attached to a butadiyne backbone, has garnered significant attention in recent years due to its role in cutting-edge research areas such as organic electronics, nanotechnology, and polymer chemistry. With the increasing demand for high-performance materials in sectors like semiconductors and renewable energy, understanding the properties and potential of 1,4-Bis(trimethylsilyl)-1,3-butadiyne has become a priority for researchers and industry professionals alike.
The molecular architecture of 1,4-Bis(trimethylsilyl)-1,3-butadiyne combines the stability of silicon-carbon bonds with the reactivity of conjugated diynes, making it an exceptional building block for complex organic frameworks. Recent studies highlight its utility in click chemistry reactions, where its alkyne functionality enables efficient coupling with azides to form triazole derivatives. This property has sparked interest in pharmaceutical research, particularly in drug discovery and bioconjugation techniques. Additionally, its thermal stability and electron-rich nature make it a candidate for developing novel conductive polymers, addressing the growing need for flexible electronics in wearable technology and IoT devices.
From an industrial perspective, 1,4-Bis(trimethylsilyl)-1,3-butadiyne serves as a precursor for synthesizing silicon-containing carbon allotropes, which are being explored for next-generation battery anodes and supercapacitors. As global focus shifts toward sustainable energy storage solutions, this compound's ability to form silicon-doped graphene analogs positions it at the forefront of materials innovation. Furthermore, its role in photolithography processes for semiconductor manufacturing aligns with the ongoing miniaturization trends in microchip design, answering industry demands for smaller, more efficient electronic components.
The safety profile and handling protocols for 1,4-Bis(trimethylsilyl)-1,3-butadiyne are frequently searched topics among laboratory professionals. While the compound exhibits greater stability than many reactive intermediates, proper storage under inert atmospheres and avoidance of strong oxidizers remain critical precautions. Recent advancements in silyl-protected alkynes have also led to improved synthetic methodologies, reducing byproduct formation and enhancing yield—a key concern for process chemists optimizing large-scale production.
Emerging applications in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) demonstrate how 1,4-Bis(trimethylsilyl)-1,3-butadiyne contributes to porous material design for gas storage and separation technologies. With climate change driving interest in carbon capture solutions, researchers are investigating silyl-functionalized building blocks like this compound to engineer materials with tunable pore geometries and surface chemistries. These developments underscore the compound's relevance in addressing contemporary environmental challenges through materials science innovation.
Analytical characterization techniques for 1,4-Bis(trimethylsilyl)-1,3-butadiyne, including NMR spectroscopy and mass spectrometry, are well-documented, but recent publications emphasize the growing use of computational modeling to predict its behavior in complex reaction systems. The integration of machine learning in chemical research has enabled more accurate simulations of silyl-acetylene derivatives' properties, accelerating discovery cycles for new applications. This intersection of experimental and theoretical approaches reflects broader trends in digital transformation within chemical research and development.
Market analysts note increasing patent activity surrounding trimethylsilyl-functionalized compounds, with 1,4-Bis(trimethylsilyl)-1,3-butadiyne appearing in intellectual property related to OLED materials and quantum dot synthesis. As display technologies evolve toward higher resolution and energy efficiency, the compound's ability to modify interfacial properties in electroluminescent devices continues to attract commercial interest. Concurrently, academic investigations explore its potential in single-molecule electronics, where its conjugated system may enable molecular-scale charge transport.
Environmental considerations for 1,4-Bis(trimethylsilyl)-1,3-butadiyne production and disposal are becoming increasingly important in regulatory discussions. While silicon-containing compounds generally exhibit lower toxicity than their heavy metal counterparts, the industry is developing greener synthetic routes using catalytic methods and bio-based solvents. These efforts align with the principles of green chemistry and respond to consumer demand for sustainable material alternatives across multiple technology sectors.
Looking forward, the versatility of 1,4-Bis(trimethylsilyl)-1,3-butadiyne ensures its continued relevance in multidisciplinary research. Whether serving as a model compound for studying sigma-pi conjugation effects or enabling breakthroughs in optoelectronic materials, this molecule exemplifies how fundamental organosilicon chemistry drives innovation across scientific frontiers. As synthetic methodologies advance and application spaces expand, this compound will likely play a pivotal role in shaping tomorrow's material technologies.
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